molecular formula C13H11ClN2O4S B11307446 2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11307446
M. Wt: 326.76 g/mol
InChI Key: ZCYYPVSDURUAHW-UHFFFAOYSA-N
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Description

2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-methylphenyl group, a 5-chloro group, and a methanesulfonyl group at the 2-position, along with a carboxylate group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the product.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control of reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methanesulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the compound to reduce the carboxylate group to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives. This reaction typically requires the use of a suitable base, such as sodium hydroxide (NaOH), to facilitate the substitution process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution of the chloro group can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, such as the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways and inhibition of cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    2-Methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylate group. The presence of the amide group can influence its chemical reactivity and biological activity.

    2-Methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate methyl ester: This compound is a methyl ester derivative of the original compound. The ester group can affect its solubility and stability, as well as its interactions with biological targets.

    2-Methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid: This compound contains a carboxylic acid group instead of a carboxylate group. The acidic nature of the carboxylic acid can influence its chemical properties and reactivity.

The uniqueness of 2-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

(2-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H11ClN2O4S/c1-8-5-3-4-6-10(8)20-12(17)11-9(14)7-15-13(16-11)21(2,18)19/h3-7H,1-2H3

InChI Key

ZCYYPVSDURUAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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